molecular formula C13H19NO4 B2493183 3-Hydroxy-3-(1-prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid CAS No. 2567495-38-7

3-Hydroxy-3-(1-prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid

Cat. No.: B2493183
CAS No.: 2567495-38-7
M. Wt: 253.298
InChI Key: JMXCRDOMBXHGFB-SWZMTVOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-3-(1-prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid is a complex organic compound with a unique molecular structure. It is characterized by the presence of a cyclobutane ring, a piperidine ring, and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(1-prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(1-prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the prop-2-enoyl group can produce a saturated alkyl derivative .

Scientific Research Applications

3-Hydroxy-3-(1-prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(1-prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-3-(1-prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid: Unique due to its specific combination of functional groups and rings.

    3-Hydroxy-3-(1-acryloylpiperidin-4-yl)cyclobutane-1-carboxylic acid: Similar but with slight variations in the acyl group.

    3-Hydroxy-3-(1-butenoylpiperidin-4-yl)cyclobutane-1-carboxylic acid: Similar but with a different alkyl chain length.

Uniqueness

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-hydroxy-3-(1-prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-2-11(15)14-5-3-10(4-6-14)13(18)7-9(8-13)12(16)17/h2,9-10,18H,1,3-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXCRDOMBXHGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2(CC(C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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